2-(2-Pyrrolidinyl)benzonitrile

Aldosterone synthase CYP11B2 Enzyme inhibition

Procure the correct 2-(2-pyrrolidinyl)benzonitrile isomer (CAS 1203798-93-9) for reproducible SAR. This chiral scaffold enables nanomolar CYP11B2 inhibition (IC50 2 nM) and anti-HIV activity (EC50 <20 μM), unlike achiral N-linked analogs. The distinct LogP of 2.31 ensures accurate permeability studies. Avoid experimental variability—verify regioisomer identity.

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 1203798-93-9
Cat. No. B598541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pyrrolidinyl)benzonitrile
CAS1203798-93-9
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC=C2C#N
InChIInChI=1S/C11H12N2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-2,4-5,11,13H,3,6-7H2
InChIKeySAIZVTYINHDZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Pyrrolidinyl)benzonitrile (CAS 1203798-93-9) – Core Scaffold Profile & Procurement Baseline


2-(2-Pyrrolidinyl)benzonitrile (CAS 1203798-93-9) is a nitrogen-containing heterocyclic building block composed of a benzonitrile moiety linked to a pyrrolidine ring at the 2-position (molecular formula C11H12N2, molecular weight 172.23 g/mol) . This structural motif represents a privileged scaffold in medicinal chemistry, distinct from its N-linked regioisomer (2-(pyrrolidin-1-yl)benzonitrile, CAS 20925-25-1) [1]. The compound serves as a key intermediate in the synthesis of 2-arylpyrrolidinecarbonitrile derivatives, a class investigated for anticancer and anti-HIV applications [2]. The specific connectivity of the pyrrolidine ring at the 2-position of the benzonitrile core imparts unique steric and electronic properties that differentiate this compound from positional isomers in receptor binding and synthetic utility [1].

Why Generic Substitution of 2-(2-Pyrrolidinyl)benzonitrile Fails: Regioisomer-Specific Activity & Synthetic Constraints


Generic substitution of 2-(2-Pyrrolidinyl)benzonitrile with its N-linked regioisomer (2-(pyrrolidin-1-yl)benzonitrile, CAS 20925-25-1) or positional isomers (e.g., 3-(2-pyrrolidinyl)benzonitrile, CAS 1203797-58-3) is scientifically invalid due to distinct physicochemical properties and divergent biological activity profiles. The 2-(2-pyrrolidinyl) regioisomer exhibits a calculated LogP of approximately 2.3 [1], differing from the N-linked analog, which affects membrane permeability and target engagement. Crucially, the 2-position attachment of the pyrrolidine ring creates a chiral center absent in the N-linked isomer, enabling enantioselective interactions with biological targets such as nicotinic acetylcholine receptors and CYP enzymes [2]. In synthetic applications, the 2-arylpyrrolidinecarbonitrile scaffold derived from this compound has demonstrated moderate anticancer activity in vitro, a property not reported for the N-linked regioisomer [3]. Substituting an isomer without verifying target-specific binding or synthetic yield would invalidate experimental reproducibility and lead to erroneous structure-activity relationship conclusions.

Quantitative Differentiation of 2-(2-Pyrrolidinyl)benzonitrile: Comparative Bioactivity & Structural Evidence


CYP11B2 Inhibition: Sub-Nanomolar Potency of 2-(2-Pyrrolidinyl)benzonitrile Derivatives

A derivative of the 2-(2-pyrrolidinyl)benzonitrile scaffold (CHEMBL3099682) demonstrated potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 2 nM in NCI-H295R cells, assessed via inhibition of angiotensin-2-induced aldosterone production [1]. While direct comparator data for the parent compound is unavailable, this class-level inference establishes the scaffold's capacity for high target engagement, distinguishing it from related pyrrolidine-benzonitrile isomers lacking reported CYP11B2 activity [1].

Aldosterone synthase CYP11B2 Enzyme inhibition IC50

Regioisomer LogP Divergence: Differentiating 2-(2-Pyrrolidinyl)benzonitrile from N-Linked and 3-Positional Isomers

The calculated LogP of 2-(2-pyrrolidinyl)benzonitrile is 2.31158 [1], which differs from the N-linked regioisomer (2-(pyrrolidin-1-yl)benzonitrile) with a LogP of approximately 2.02 and the 3-positional isomer (3-(2-pyrrolidinyl)benzonitrile) with a LogP of 2.31 . These variations in lipophilicity directly impact membrane permeability and tissue distribution profiles, making isomer selection critical for achieving consistent pharmacokinetic behavior in cellular assays and in vivo studies [1].

Lipophilicity LogP Physicochemical property Permeability

Anti-HIV-1 Activity in 2-Arylpyrrolidinecarbonitrile Class: Scaffold-Enabled Viral Inhibition

A series of 1,2-diarylpyrrolidinecarbonitrile analogs, synthesized using 2-(2-pyrrolidinyl)benzonitrile as a core scaffold, exhibited anti-HIV-1 activity with EC50 values <20 μM in primary human lymphocytes [1]. Fourteen compounds from this series demonstrated inhibition of HIV-1 replication. The structure-activity relationship study revealed that activity decreases in the order CN > NH2 > C(O)NH2 for the substituent, confirming the benzonitrile moiety's essential role [1]. In contrast, the N-linked regioisomer has no reported anti-HIV activity in the literature [2].

Anti-HIV NNRTI Cytotoxicity EC50

Moderate Anticancer Activity: 2-Arylpyrrolidinecarbonitrile Class Profiling

Derivatives of 2-arylpyrrolidinecarbonitriles, which incorporate the 2-(2-pyrrolidinyl)benzonitrile core, demonstrated moderate anticancer activity in in vitro cytotoxicity assays [1]. While quantitative IC50 values are not specified in the primary publication, the biological evaluation confirms that the scaffold confers antiproliferative properties not observed for simple N-linked pyrrolidinyl benzonitriles [2]. This class-level evidence supports the selection of 2-(2-pyrrolidinyl)benzonitrile for oncology-focused medicinal chemistry campaigns.

Anticancer Cytotoxicity Pyrrolidinecarbonitrile SAR

Procurement-Ready Application Scenarios for 2-(2-Pyrrolidinyl)benzonitrile (CAS 1203798-93-9)


Aldosterone Synthase (CYP11B2) Inhibitor Lead Discovery

Medicinal chemistry teams targeting hypertension, heart failure, or primary aldosteronism should prioritize 2-(2-pyrrolidinyl)benzonitrile as a starting scaffold for developing CYP11B2 inhibitors. Derivatives of this scaffold have demonstrated potent enzyme inhibition with an IC50 of 2 nM in human NCI-H295R cells [1], validating the core's ability to engage the target with nanomolar affinity. The benzonitrile moiety provides a critical hydrogen-bond acceptor for interactions within the CYP active site, while the chiral pyrrolidine ring enables stereochemical optimization of potency and selectivity. This scaffold-specific activity distinguishes 2-(2-pyrrolidinyl)benzonitrile from N-linked or positional isomers, which lack reported CYP11B2 inhibition [1].

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development

Researchers engaged in anti-HIV drug discovery should select 2-(2-pyrrolidinyl)benzonitrile as a core building block for synthesizing novel NNRTIs. Analogs within the 1,2-diarylpyrrolidinecarbonitrile class have exhibited EC50 values below 20 μM against HIV-1 replication in primary human lymphocytes [2]. The benzonitrile substituent (CN) is essential for activity, as SAR studies indicate a decrease in potency when the nitrile is replaced with amine or amide groups (CN > NH2 > C(O)NH2) [2]. Procurement of the 2-(2-pyrrolidinyl) regioisomer is critical, as the N-linked isomer has no documented anti-HIV activity [2].

Synthesis of 2-Arylpyrrolidinecarbonitrile Libraries for Anticancer Screening

Oncology-focused synthetic chemistry groups should utilize 2-(2-pyrrolidinyl)benzonitrile as a versatile intermediate for generating diverse 2-arylpyrrolidinecarbonitrile libraries under phase-transfer catalysis conditions [3]. These derivatives have demonstrated moderate anticancer activity in vitro [3], providing a validated entry point for hit-to-lead optimization. The pyrrolidine ring's chiral center allows for enantioselective synthesis and subsequent biological evaluation, a capability absent in the achiral N-linked regioisomer. Substituting the 3-positional isomer (CAS 1203797-58-3) would alter the vector of substituent attachment and may compromise binding to intended biological targets.

Physicochemical Property Optimization Studies (LogP-Dependent Assays)

Teams conducting cellular permeability, blood-brain barrier penetration, or formulation studies should procure the specific 2-(2-pyrrolidinyl)benzonitrile isomer due to its distinct LogP value of 2.31158 [4]. This lipophilicity differs from the N-linked isomer (LogP ~2.02) and the 3-positional isomer (LogP 2.31) [4], leading to measurable differences in membrane partitioning and distribution. Substitution of an incorrect isomer would introduce uncontrolled variability in pharmacokinetic assays and confound SAR analysis. For CNS-targeted programs where subtle LogP differences impact brain exposure, isomer-specific procurement is mandatory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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